Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-6-9-4-5-13(10,7-9)8-15/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBRTPICUZCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Bicyclo[2.2.1]heptane Functionalization
Norbornane Skeleton Construction
The bicyclo[2.2.1]heptane framework is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and ethylene derivatives. For Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, post-functionalization of preformed norbornane derivatives is preferred due to the challenges of introducing formyl and carbamate groups during ring formation.
Regioselective Functionalization Challenges
Positioning substituents at specific sites on the norbornane ring requires careful control of reaction conditions. Steric hindrance from the bridgehead hydrogens and the ring’s inherent strain influence reactivity. The 1- and 2-positions are electronically distinct, with the 1-position being more susceptible to electrophilic attacks due to greater orbital hybridization.
Carbamate Installation Methodologies
Boc Protection via Chloroformate Reaction
A cornerstone of carbamate synthesis involves reacting amines with tert-butyl chloroformate (Boc-Cl). For this compound, this requires prior introduction of an amine group at position 2.
- Amination of Norbornane :
- Nitrene Insertion : Photochemical or thermal decomposition of azides generates nitrenes, which insert into C-H bonds. For example, irradiation of 2-azidonorbornane yields 2-aminonorbornane.
- Hofmann Rearrangement : Treatment of 2-carboxamidonorbornane with bromine and base produces 2-aminonorbornane via decarbonylation.
- Boc Protection :
Example Protocol :
To a stirred solution of 2-aminonorbornane (1.0 equiv) in dry THF, add Boc-Cl (1.2 equiv) and Et₃N (2.0 equiv) at 0°C. Warm to room temperature, stir for 12 h. Quench with H₂O, extract with EtOAc, and purify via silica chromatography.
Alternative Carbamate Formation Routes
Curtius Rearrangement
Acyl azides derived from norbornane-2-carboxylic acid undergo thermal decomposition to isocyanates, which react with tert-butanol to form the Boc-protected carbamate.
$$
\text{R-CO-N}3 \xrightarrow{\Delta} \text{R-NCO} + \text{N}2 \uparrow
$$
$$
\text{R-NCO} + t\text{-BuOH} \rightarrow \text{R-NH-C(O)-O}t\text{-Bu}
$$
Solid-Phase Synthesis
Merrifield resin-bound amines react with CO₂ and alkyl halides in the presence of Cs₂CO₃ and TBAI to generate carbamates. This method is scalable and avoids purification challenges but requires specialized equipment.
Formyl Group Introduction
Vilsmeier-Haack Formylation
Electrophilic formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) is effective for aromatic systems but less so for aliphatic substrates. For norbornane, this method requires harsh conditions and may lead to ring-opening byproducts.
Oxidation of Hydroxymethyl Precursors
Hydroxymethyl Installation :
- Norbornane-1-methanol is synthesized via hydroboration-oxidation of norbornene derivatives.
Oxidation to Formyl :
- Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane oxidizes the alcohol to the aldehyde.
Example Protocol :
Add Dess-Martin periodinane (1.1 equiv) to norbornane-1-methanol in CH₂Cl₂ at 0°C. Stir for 2 h, quench with Na₂S₂O₃, and extract with EtOAc.
Directed ortho-Metalation (DoM)
Lithiation at the 1-position using n-BuLi and subsequent quenching with DMF introduces the formyl group. This method demands stringent anhydrous conditions and regiochemical control.
Integrated Synthetic Routes
Sequential Functionalization
- Step 1 : Synthesize 2-aminonorbornane via Hofmann rearrangement.
- Step 2 : Protect the amine with Boc-Cl.
- Step 3 : Introduce formyl group via Dess-Martin oxidation.
Challenges :
- Oxidation of the amine to nitro or over-oxidation to carboxylic acid.
- Steric hindrance during formylation reduces yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Boc-Cl Amination | 65–75 | ≥95 | Scalable, mild conditions | Requires pre-formed amine |
| Curtius Rearrangement | 50–60 | 90 | Avoids strong bases | Hazardous intermediates (acyl azides) |
| Solid-Phase | 70–80 | ≥98 | High purity, combinatorial potential | Specialized resin required |
| Oxidation of Alcohol | 60–70 | 85 | Reliable for aliphatic aldehydes | Over-oxidation risks |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate: has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects The formyl group can participate in reactions with nucleophiles, while the bicyclic structure provides rigidity and stability to the molecule
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Carbamates with Varying Ring Systems
a) Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Structure : Features a larger bicyclo[2.2.2]octane system, increasing steric bulk compared to the [2.2.1] system.
- Impact : The expanded ring system (eight-membered vs. seven-membered) enhances rigidity but may reduce solubility due to higher molecular weight (~253.3 g/mol inferred).
- Application : Suitable for targeting larger binding pockets in enzyme inhibitors .
b) Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
- Structure : Replaces a carbon atom in the bicyclo[2.2.1] system with nitrogen (aza group).
- Impact : Introduces basicity and hydrogen-bonding capability, lowering XLogP3 (estimated ~1.8).
- Application : Useful in peptidomimetics or metal-coordinating complexes .
c) Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
- Structure: Combines a bicyclo[4.1.0] system (norbornene analog) with an aza group.
- Impact : The strained three-membered ring increases reactivity, while the aza group enhances polarity.
- Application: Potential use in covalent inhibitors or photopharmacology .
Substituent-Modified Analogues
a) Tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6)
- Structure : Hydroxyl (-OH) replaces the formyl group on a [2.2.2] bicyclo system.
- Impact: Increased hydrophilicity (XLogP3 ~1.5 inferred) and hydrogen-bond donor capacity.
- Application : Suitable for prodrug design or solubility enhancement .
b) Tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Monocyclic Carbamates with Functional Handles
a) Tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1)
- Structure: Six-membered piperidine ring with cis-amino and methyl groups.
- Impact: Flexible backbone vs. bicyclic rigidity; amino group allows conjugation (e.g., amide bond formation).
- Application : Intermediate for kinase inhibitors or GPCR-targeted drugs .
b) Tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Feature |
|---|---|---|---|---|---|
| Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate | 2305255-05-2 | C₁₃H₂₁NO₃ | 239.31 | 2.3 | Bicyclo[2.2.1], formyl |
| Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Not provided | C₁₄H₂₃NO₃* | ~253.3* | ~2.5* | Bicyclo[2.2.2], formyl |
| Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | C₁₁H₂₀N₂O₂ | 220.29 | ~1.8* | Bicyclo[2.2.1], aza |
| Tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate | 1434073-24-1 | C₁₁H₂₂N₂O₂ | 214.31 | ~1.2* | Piperidine, amino, methyl |
*Inferred values based on structural analysis.
Biological Activity
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate is a compound of significant interest in organic and medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclo[2.2.1]heptane framework, which contributes to its rigidity and stability. The presence of the formyl group enhances its reactivity, making it a suitable candidate for various biochemical interactions.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate under controlled conditions to ensure high yield and purity. The general synthetic route includes:
- Formation of Bicyclic Structure : Utilizing suitable precursors through cyclization reactions.
- Introduction of Formyl Group : Achieved via formylation reactions with appropriate reagents.
- Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Nucleophilic Reactions : The formyl group can engage in nucleophilic addition reactions, potentially influencing enzyme activity.
- Stability and Rigidity : The bicyclic structure may enhance binding affinity to biological targets, affecting pharmacokinetics and dynamics.
Biological Activity
Research on the biological activity of this compound has revealed several promising applications:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
Case Study 1: Antimicrobial Activity
In a recent study, derivatives similar to this compound were screened for antimicrobial properties against various pathogens. Results indicated that compounds with similar structural features exhibited significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of bicyclic carbamates, including this compound derivatives. These compounds demonstrated varying degrees of inhibition against target enzymes involved in metabolic pathways, highlighting their potential as lead compounds for drug development .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate | Bicyclic Carbamate | Antimicrobial |
| Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate | Bicyclic Carbamate | Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
